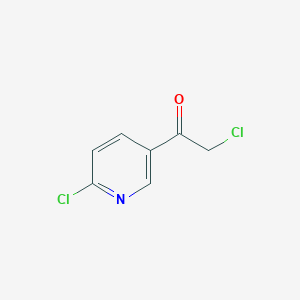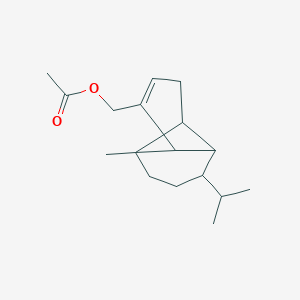
Ylangenyl acetate
描述
Ylangenyl acetate is a sesquiterpenoid ester derived from the essential oil of the ylang-ylang flower (Cananga odorata). This compound is known for its pleasant floral aroma and is widely used in the fragrance industry. The molecular formula of this compound is C17H26O2, and it has a molecular weight of 262.39 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: Ylangenyl acetate can be synthesized through the esterification of ylangenol with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods: In an industrial setting, this compound is produced by extracting ylangenol from the essential oil of ylang-ylang flowers, followed by esterification with acetic acid. The process involves steam distillation of the flowers to obtain the essential oil, which is then subjected to fractional distillation to isolate ylangenol. The isolated ylangenol is then reacted with acetic acid in the presence of an acid catalyst to produce this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield ylangenol. This reaction typically involves the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aqueous sodium hydroxide or amines in an organic solvent.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Ylangenol.
Substitution: Substituted esters or alcohols depending on the nucleophile used.
科学研究应用
Ylangenyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of sesquiterpenoid esters and their chemical properties.
Biology: this compound is studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in aromatherapy for stress relief and relaxation.
作用机制
The mechanism of action of ylangenyl acetate is not fully understood. it is believed to exert its effects through interaction with olfactory receptors in the nasal epithelium, leading to the activation of neural pathways associated with mood and emotion. Additionally, its potential antimicrobial and anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and the reduction of oxidative stress .
相似化合物的比较
- α-Ylangenyl acetate
- β-Chamigrenal
- β-Chamigrenic acid
- α-Ylangenol
Comparison: Ylangenyl acetate is unique among these compounds due to its specific ester structure and its distinct floral aroma. While α-ylangenyl acetate and α-ylangenol share similar structural features, they differ in their functional groups and resulting chemical properties. β-Chamigrenal and β-chamigrenic acid, on the other hand, are sesquiterpenes with different core structures and biological activities .
属性
IUPAC Name |
(1-methyl-8-propan-2-yl-3-tricyclo[4.4.0.02,7]dec-3-enyl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O2/c1-10(2)13-7-8-17(4)14-6-5-12(9-19-11(3)18)16(17)15(13)14/h5,10,13-16H,6-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDVJFXOTPVHBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(C3C1C2C(=CC3)COC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


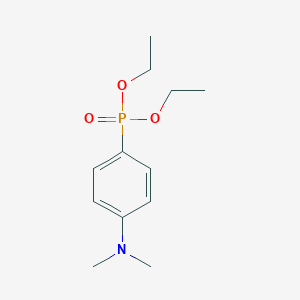
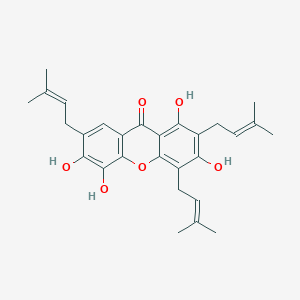
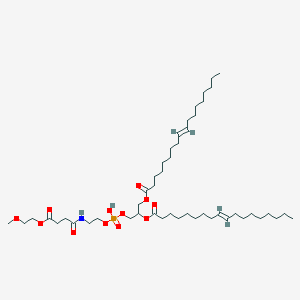

![3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N,N-dimethylpropan-1-amine](/img/structure/B161279.png)
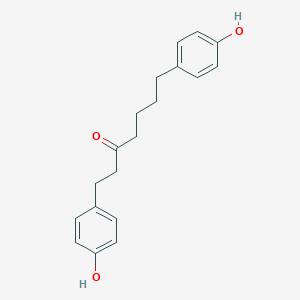

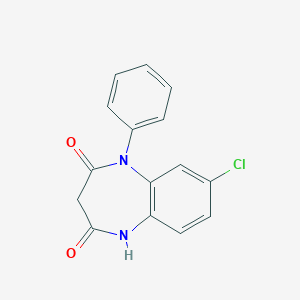
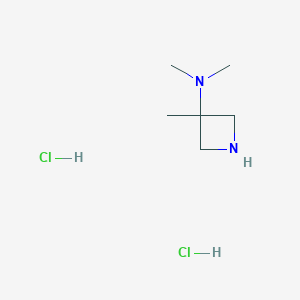
![4-Phenylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B161291.png)
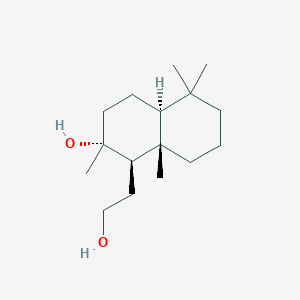
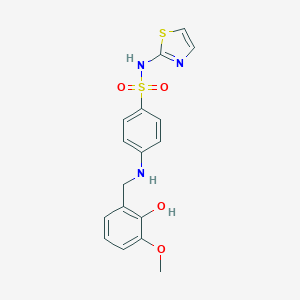
![5,7-Dimethylimidazo[1,2-a]pyrimidine](/img/structure/B161305.png)
